3-Amino-3-(3-chlorophenyl)propanoic acid

Physicochemical Characterization Solid-State Chemistry Quality Control

3-Amino-3-(3-chlorophenyl)propanoic acid, also referred to as DL-β-(3-chlorophenyl)alanine or β-amino-3-chlorobenzenepropanoic acid, is a non-proteinogenic beta-amino acid derivative characterized by a meta-chlorophenyl substituent on the beta-carbon of a propanoic acid backbone. Its molecular formula is C9H10ClNO2, and it has a molecular weight of 199.63 g/mol.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 68208-21-9
Cat. No. B112902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(3-chlorophenyl)propanoic acid
CAS68208-21-9
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(CC(=O)O)N
InChIInChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)
InChIKeyLIDRHPCWOYOBIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-3-(3-chlorophenyl)propanoic Acid (CAS 68208-21-9): A Meta-Chloro-Substituted Beta-Amino Acid for Pharmaceutical Research


3-Amino-3-(3-chlorophenyl)propanoic acid, also referred to as DL-β-(3-chlorophenyl)alanine or β-amino-3-chlorobenzenepropanoic acid, is a non-proteinogenic beta-amino acid derivative characterized by a meta-chlorophenyl substituent on the beta-carbon of a propanoic acid backbone [1]. Its molecular formula is C9H10ClNO2, and it has a molecular weight of 199.63 g/mol [1]. As a phenylalanine analog, it functions primarily as a chiral building block and versatile intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways and amino acid metabolism .

Critical Considerations for Procurement: Why the Meta-Chloro Position in 3-Amino-3-(3-chlorophenyl)propanoic Acid is Non-Interchangeable with Ortho- or Para-Analogs


The substitution pattern on the phenyl ring of beta-amino acids is a critical determinant of both biological activity and physicochemical properties, making generic replacement within the class unreliable. The meta-chloro substitution in 3-Amino-3-(3-chlorophenyl)propanoic acid confers distinct steric and electronic characteristics compared to its ortho- (CAS 68208-20-8) and para- (CAS 19947-39-8) analogs, directly influencing receptor binding affinity and enzymatic interactions [1]. For instance, the para-chloro analog is documented as a weak GABAB receptor antagonist (pA2 3.5) [1], while the meta-chloro variant is investigated for phenylalanine hydroxylase inhibition , underscoring that a simple isomer substitution is not scientifically valid without re-validation of the entire target profile. Procurement decisions based solely on cost or availability of a 'chlorophenyl' analog risk experimental failure due to altered target engagement and pharmacokinetic profiles.

Quantitative Evidence for 3-Amino-3-(3-chlorophenyl)propanoic Acid: A Comparative Data Sheet for Scientific Selection


Comparative Melting Point Analysis of 3-Amino-3-(3-chlorophenyl)propanoic Acid Against Regioisomeric and Halo-Substituted Analogs

The meta-chloro analog (CAS 68208-21-9) exhibits a melting point (decomposition) range of 222-224°C [1]. This is distinctly different from the ortho-chloro analog (CAS 68208-20-8) which melts at a higher 228°C [2], and the 3-fluorophenyl analog (CAS 117391-51-2) which has a significantly lower melting point of 210-212°C [3]. The para-chloro analog (CAS 19947-39-8) shares a similar 223°C melting point . This thermal behavior confirms the meta-substitution pattern influences crystal lattice stability, providing a critical quality control and identity verification metric for procurement.

Physicochemical Characterization Solid-State Chemistry Quality Control

Comparative Purity and Analytical Documentation Standards for 3-Amino-3-(3-chlorophenyl)propanoic Acid Procurement

Reputable suppliers offer 3-Amino-3-(3-chlorophenyl)propanoic acid (CAS 68208-21-9) with a standard purity of ≥98% , backed by batch-specific certificates of analysis including NMR, HPLC, or GC . In comparison, the 4-chloro analog is frequently supplied at a minimum purity of 97% , while the unsubstituted phenyl analog is available at 99% . The availability of detailed analytical documentation for the meta-chloro compound is comparable to that of its analogs, ensuring that procurement can be based on verified quality metrics rather than vendor claims alone.

Chemical Synthesis Analytical Chemistry Vendor Qualification

Molecular Weight and Predicted Lipophilicity (XLogP3) as Determinants of Membrane Permeability for 3-Amino-3-(3-chlorophenyl)propanoic Acid

The compound has a molecular weight of 199.63 g/mol and a predicted XLogP3 value of -1.3 [1], indicating moderate hydrophilicity. In contrast, the unsubstituted phenyl analog has a molecular weight of 165.19 g/mol [2] and a higher XLogP3, making it more lipophilic. The 3-fluorophenyl analog has a molecular weight of 183.18 g/mol [3] and a predicted XLogP3 between -0.7 and -1.0. The specific balance of molecular weight and lipophilicity for the meta-chloro analog is crucial for its utility in designing compounds with optimal membrane permeability and bioavailability, distinguishing it from both lighter and heavier halogenated derivatives.

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Safety and Handling Differentiation: GHS Classification of 3-Amino-3-(3-chlorophenyl)propanoic Acid as an Irritant

According to the ECHA C&L Inventory, 3-Amino-3-(3-chlorophenyl)propanoic acid is classified under GHS as causing skin irritation (H315, 100%), serious eye irritation (H319, 100%), and respiratory irritation (H335, 100%) [1]. This contrasts with the 4-chloro analog, which carries a harmonized classification that includes acute oral toxicity (H302, harmful if swallowed) [2]. The difference in hazard classification necessitates distinct handling, storage, and disposal protocols, which is a critical operational consideration for procurement and laboratory management.

Laboratory Safety Chemical Hygiene Regulatory Compliance

Validated Application Scenarios for 3-Amino-3-(3-chlorophenyl)propanoic Acid (CAS 68208-21-9) in Research and Development


Neurological Drug Discovery: Synthesis of Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) Analogs

The (S)-enantiomer of 3-Amino-3-(3-chlorophenyl)propanoic acid is employed as a chiral intermediate in the development of novel SNRI candidates for treating depression and anxiety disorders . Its meta-chlorophenyl moiety provides a critical steric and electronic fit within the neurotransmitter reuptake binding pocket, a feature not replicated by the para- or unsubstituted analogs. Procurement of the racemic or enantiopure material supports structure-activity relationship (SAR) studies aimed at improving drug efficacy and reducing side effects.

Metabolic Disease Research: Development of Phenylalanine Hydroxylase (PAH) Inhibitors

3-Amino-3-(3-chlorophenyl)propanoic acid, specifically the (S)-isomer, functions as an inhibitor of phenylalanine hydroxylase (PAH) . This activity makes it a key scaffold for developing therapeutics for phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize phenylalanine. The quantitative differences in melting point and lipophilicity compared to other halogenated analogs (see Section 3) enable researchers to design analogs with improved metabolic stability and target engagement.

Chemical Biology and Peptidomimetic Design: Synthesis of Beta-Peptide Foldamers

As a beta-amino acid, 3-Amino-3-(3-chlorophenyl)propanoic acid serves as a building block for constructing beta-peptide foldamers—synthetic oligomers that adopt stable secondary structures and are resistant to proteolytic degradation [1]. The meta-chloro substituent's unique steric demand and electron-withdrawing character, as evidenced by its distinct physicochemical profile (see Section 3), influences folding thermodynamics and can be used to engineer novel protein-protein interaction inhibitors or antimicrobial peptides.

Analytical Method Development: Use as a Chromatographic Standard for Beta-Amino Acid Separation

The distinct retention time and spectral signature of 3-Amino-3-(3-chlorophenyl)propanoic acid, verified by its melting point and purity (see Section 3), allow it to be used as a reference standard in HPLC and LC-MS method development. This is particularly useful for separating and quantifying regioisomeric mixtures of chlorophenyl beta-amino acids in complex reaction matrices, ensuring accurate process monitoring and quality control in synthetic chemistry workflows.

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